![molecular formula C23H22N4O2S3 B11279176 N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11279176.png)
N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substituents, used in the synthesis of dyes and pesticides.
Caffeine: A well-known alkaloid with a purine structure, commonly found in tea and coffee.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Uniqueness
2-{[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is unique due to its thiazolopyrimidine core and the specific arrangement of functional groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Biological Activity
N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological evaluation based on diverse research findings.
Synthesis and Characterization
The compound can be synthesized through multi-step organic reactions involving thiazolo-pyrimidine derivatives. The synthesis typically includes the formation of thiazolo and pyrimidine rings through cyclization reactions. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are crucial for confirming the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated broad-spectrum antibacterial activity against various strains, including Mycobacterium smegmatis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50 to 100 μg/mL, indicating potent activity compared to standard antibiotics such as Ciprofloxacin and Rifampicin .
Antitubercular Activity
The antitubercular efficacy of N-mesityl derivatives has been evaluated in vitro. Some studies have shown that specific derivatives can inhibit the growth of Mycobacterium tuberculosis, with promising results indicating an MIC as low as 50 μg/mL. The mechanism often involves inhibition of essential bacterial enzymes like leucyl-tRNA synthetase, which is critical for protein synthesis in bacteria .
Inhibitory Effects on Enzymes
Inhibitory assays have revealed that certain thiazolo-pyrimidine derivatives can effectively inhibit enzymes related to disease pathways. For example, studies on Schistosoma mansoni have shown that compounds derived from this class can inhibit cercarial elastase activity with IC50 values around 264 μM. Such inhibition is significant for developing treatments against schistosomiasis .
Case Study 1: Antibacterial Evaluation
In a comparative study involving several thiazolo-pyrimidine derivatives, researchers found that compounds containing terminal amide groups exhibited enhanced antibacterial properties. The most potent compound demonstrated over 78% inhibition of bacterial growth at a concentration of 15 μg/mL, outperforming traditional antibiotics in some cases .
Case Study 2: Antitubercular Activity Assessment
A focused study on the antitubercular activity of N-mesityl derivatives revealed that specific modifications to the thiazolo-pyrimidine structure could significantly enhance efficacy against Mycobacterium tuberculosis. The lead compound showed a remarkable reduction in bacterial viability in vitro, suggesting potential for further development into therapeutic agents .
Data Summary
Properties
Molecular Formula |
C23H22N4O2S3 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O2S3/c1-12-9-14(3)18(15(4)10-12)24-17(28)11-31-22-25-20-19(21(29)26-22)32-23(30)27(20)16-8-6-5-7-13(16)2/h5-10H,11H2,1-4H3,(H,24,28)(H,25,26,29) |
InChI Key |
GWKYYTRXFZBHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)SC2=S |
Origin of Product |
United States |
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